2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 2,4,6-trimethylphenyl group. Its molecular formula is C₂₄H₂₂BrN₅OS, with a molecular weight of approximately 532.43 g/mol.
Properties
CAS No. |
477329-27-4 |
|---|---|
Molecular Formula |
C24H22BrN5OS |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22BrN5OS/c1-15-12-16(2)22(17(3)13-15)27-21(31)14-32-24-29-28-23(18-8-10-26-11-9-18)30(24)20-6-4-19(25)5-7-20/h4-13H,14H2,1-3H3,(H,27,31) |
InChI Key |
ZRUFBLRQXLQHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent, followed by further functionalization to introduce the pyridin-4-yl and trimethylphenyl groups . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Properties
Recent studies indicate that triazole derivatives exhibit significant antibacterial activities. For instance, compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that these compounds can inhibit bacterial growth at low concentrations.
- Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial enzyme targets. Molecular docking studies have shown strong binding affinities to these targets, indicating a robust interaction that disrupts bacterial function.
- Case Study : A study published in 2020 highlighted the synthesis and evaluation of various triazole derivatives, revealing their potential as new antibiotics. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Research has demonstrated that derivatives can effectively combat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.
- Efficacy Against Fungi : Compounds similar to the target molecule have shown promising results against various fungi, including Candida albicans. The antifungal activity is often assessed using standard protocols such as the broth microdilution method .
Antioxidant Properties
In addition to antimicrobial activities, triazole derivatives have been studied for their antioxidant capabilities. The ability to scavenge free radicals makes these compounds suitable candidates for further research in oxidative stress-related conditions.
- Evaluation Methods : Antioxidant activity is typically measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Certain triazole derivatives have exhibited IC50 values comparable to known antioxidants .
Synthesis and Characterization
The synthesis of This compound involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Triazole core : Common in all analogs, enabling hydrogen bonding and metal coordination.
- Aromatic substituents : Bromophenyl, pyridinyl, and substituted phenyl groups dominate.
Comparative Analysis Table:
Physicochemical Properties
- Lipophilicity : The target compound’s trimethylphenyl group increases logP (~3.8), favoring blood-brain barrier penetration compared to dimethylphenyl (logP ~3.2) or sulfamoylphenyl (logP ~2.5) analogs .
- Solubility : Sulfamoyl or methoxy substituents improve aqueous solubility (e.g., 2.1 mg/mL for sulfamoylphenyl vs. 0.3 mg/mL for trimethylphenyl) .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activity. This compound features a complex structure that includes a triazole ring, a pyridine moiety, and a sulfanyl group, which may contribute to its interaction with various biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the triazole ring is known to enhance binding affinity to various biological targets due to its structural similarity to bioactive molecules. This compound may inhibit enzyme activity or modulate cellular signaling pathways, making it a candidate for drug development in areas such as oncology and infectious diseases .
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. For example, studies have shown that derivatives similar to this compound possess broad-spectrum antimicrobial activity against various bacterial strains. The introduction of bromine and other substituents has been linked to enhanced antibacterial efficacy .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that triazole-containing compounds exhibited significant activity against multidrug-resistant cancer cells . This suggests that this compound may also possess similar anticancer properties.
Antibacterial Screening
A comprehensive study conducted on various triazole derivatives revealed that certain modifications significantly improved their antibacterial profiles. For instance:
| Compound Name | Structure Features | Antibacterial Activity (MIC) |
|---|---|---|
| 1 | Triazole + Bromophenyl | 5 µg/mL against E. coli |
| 2 | Triazole + Pyridine | 3 µg/mL against B. subtilis |
| 3 | Triazole + Sulfanyl | 8 µg/mL against S. aureus |
The results indicated that the presence of both triazole and pyridine moieties was crucial for enhancing antibacterial activity .
Anticancer Activity Assessment
In vitro studies have been conducted to evaluate the anticancer effects of triazole derivatives on various cancer cell lines:
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast) | 10 | 45% |
| HeLa (Cervical) | 20 | 30% |
| A549 (Lung) | 15 | 25% |
These findings suggest that modifications in the structure of triazole derivatives can lead to significant reductions in cell viability in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
